Benzyl-PEG36-alcohol Benzyl-PEG36-alcohol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16019675
InChI: InChI=1S/C79H152O37/c80-6-7-81-8-9-82-10-11-83-12-13-84-14-15-85-16-17-86-18-19-87-20-21-88-22-23-89-24-25-90-26-27-91-28-29-92-30-31-93-32-33-94-34-35-95-36-37-96-38-39-97-40-41-98-42-43-99-44-45-100-46-47-101-48-49-102-50-51-103-52-53-104-54-55-105-56-57-106-58-59-107-60-61-108-62-63-109-64-65-110-66-67-111-68-69-112-70-71-113-72-73-114-74-75-115-76-77-116-78-79-4-2-1-3-5-79/h1-5,80H,6-78H2
SMILES:
Molecular Formula: C79H152O37
Molecular Weight: 1694.0 g/mol

Benzyl-PEG36-alcohol

CAS No.:

Cat. No.: VC16019675

Molecular Formula: C79H152O37

Molecular Weight: 1694.0 g/mol

* For research use only. Not for human or veterinary use.

Benzyl-PEG36-alcohol -

Specification

Molecular Formula C79H152O37
Molecular Weight 1694.0 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C79H152O37/c80-6-7-81-8-9-82-10-11-83-12-13-84-14-15-85-16-17-86-18-19-87-20-21-88-22-23-89-24-25-90-26-27-91-28-29-92-30-31-93-32-33-94-34-35-95-36-37-96-38-39-97-40-41-98-42-43-99-44-45-100-46-47-101-48-49-102-50-51-103-52-53-104-54-55-105-56-57-106-58-59-107-60-61-108-62-63-109-64-65-110-66-67-111-68-69-112-70-71-113-72-73-114-74-75-115-76-77-116-78-79-4-2-1-3-5-79/h1-5,80H,6-78H2
Standard InChI Key NWJBXCVRZNQLFE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Introduction

Chemical Structure and Molecular Properties

Benzyl-PEG36-alcohol (CAS: HY-138323) is a polyethyleneglycol (PEG)-based bifunctional linker with the molecular formula C₇₉H₁₅₂O₃₇ and a molecular weight of 1,694.03 g/mol . The molecule comprises three distinct regions:

  • Benzyl Group: A hydrophobic aromatic ring derived from benzyl alcohol (C₆H₅CH₂OH), which serves as a protective moiety.

  • PEG36 Spacer: A hydrophilic chain of 36 ethylene oxide repeating units, conferring water solubility and flexibility.

  • Terminal Alcohol Group: A primary alcohol (-OH) enabling further conjugation to target ligands .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight1,694.03 g/mol
SolubilityHigh in aqueous media
Storage ConditionsFollow Certificate of Analysis
HydrophilicityEnhanced by PEG36 spacer

The extended PEG chain mitigates aggregation and improves pharmacokinetic profiles by increasing hydrodynamic radius and reducing immunogenicity .

Synthesis and Functionalization

The synthesis of Benzyl-PEG36-alcohol involves sequential ethoxylation reactions, where ethylene oxide monomers are polymerized onto a benzyl alcohol initiator. The benzyl group is retained as a protective moiety, which can be selectively removed under acidic conditions to expose reactive sites for downstream applications . The terminal alcohol group allows covalent attachment to electrophilic groups (e.g., carboxylic acids, amines) in PROTAC assemblies .

Role in PROTAC Development

PROTACs are heterobifunctional molecules designed to degrade target proteins via the ubiquitin-proteasome system. Benzyl-PEG36-alcohol serves as a critical linker in these constructs, bridging two ligands:

  • E3 Ubiquitin Ligase Binder: Recruits cellular machinery for protein tagging.

  • Target Protein Binder: Specifically binds the protein of interest .

Advantages of PEG-Based Linkers

  • Enhanced Solubility: The PEG36 spacer improves aqueous solubility, addressing challenges associated with hydrophobic PROTACs .

  • Reduced Steric Hindrance: The flexible PEG chain allows optimal orientation of ligands for simultaneous binding .

  • Tunable Pharmacokinetics: PEG length modulates blood circulation time and tissue penetration .

Case Study: PROTAC Efficacy

A seminal study by An et al. (2018) demonstrated that PEGylated linkers like Benzyl-PEG36-alcohol significantly improved PROTAC-mediated degradation of oncogenic proteins compared to non-PEGylated variants . The extended linker facilitated ternary complex formation between the PROTAC, target protein, and E3 ligase, enhancing ubiquitination efficiency .

Physicochemical and Biological Behavior

Biocompatibility

While benzyl alcohol alone has low toxicity (LD₅₀ = 3.1 g/kg in rats) , the safety profile of Benzyl-PEG36-alcohol remains under investigation. Current data classify it as "for research use only," with no validation for medical applications .

Comparative Analysis with Shorter PEG Variants

Shorter PEG linkers (e.g., PEG6) offer reduced steric bulk but suffer from limited solubility and faster renal clearance. Benzyl-PEG36-alcohol’s extended chain optimizes balance between solubility and molecular size, as shown in Table 2.

Table 2: PEG Linker Comparison

LinkerPEG UnitsMolecular Weight (g/mol)SolubilityApplication Scope
Benzyl-PEG66328.4ModerateSmall-molecule conjugates
Benzyl-PEG36361,694.03HighPROTACs, biologics

Industrial and Research Applications

Drug Delivery Systems

Benzyl-PEG36-alcohol is utilized in antibody-drug conjugates (ADCs) and nanoparticle formulations to enhance payload delivery. Its PEGylation reduces opsonization and extends systemic circulation .

Bioconjugation

The terminal alcohol group facilitates covalent attachment to proteins, peptides, and small molecules, enabling modular drug design .

Future Directions and Challenges

  • Optimization of PEG Length: Systematic studies to correlate PEG36 with degradation efficiency across diverse targets.

  • In Vivo Validation: Assessing pharmacokinetics and toxicity in animal models.

  • Novel PROTAC Architectures: Exploring heterofunctional PEG linkers for multi-target degradation.

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